
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide, also known as PPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPNB is a heterocyclic compound that consists of a pyrazole, pyridine, and benzamide moiety. It has a molecular weight of 326.34 g/mol and a melting point of 240-242°C.
Wirkmechanismus
The exact mechanism of action of 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide is not well understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2.
Vorteile Und Einschränkungen Für Laborexperimente
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent pharmacological effects at low concentrations. However, one of the limitations of 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide is that its mechanism of action is not well understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide. One area of interest is the development of 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular targets of 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide and its mechanism of action. Additionally, 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide may have potential applications in the development of novel therapies for the treatment of neurodegenerative disorders and viral infections.
Synthesemethoden
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide can be synthesized using various methods, including the reaction of 3-pyrazolylboronic acid and 3-pyridinylboronic acid with 3-chlorobenzoyl chloride in the presence of a palladium catalyst. Another method involves the reaction of 3-pyridinylboronic acid with 3-pyrazolyl isocyanide in the presence of copper iodide.
Wissenschaftliche Forschungsanwendungen
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-pyrazol-1-yl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-13-5-2-7-16-11-13)12-4-1-6-14(10-12)19-9-3-8-17-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBAQXQHYONKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2914694.png)
![2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2914695.png)
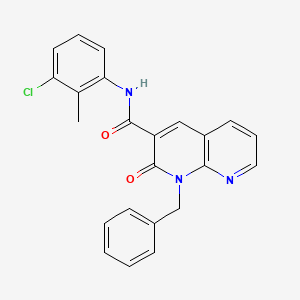
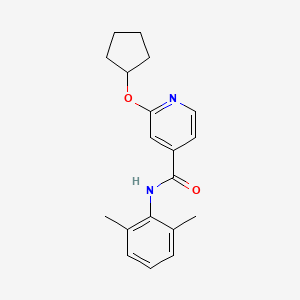
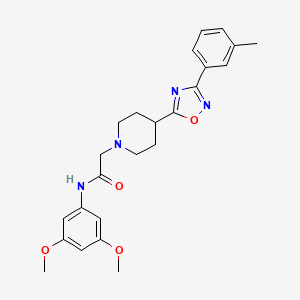
![3-(4-Bromopyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2914702.png)
![[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B2914708.png)
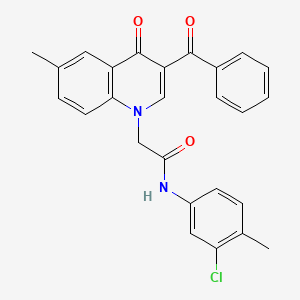
![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2914710.png)
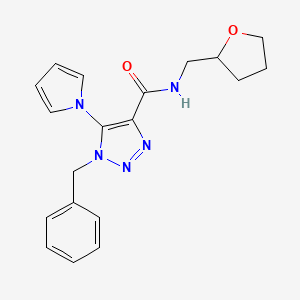
![2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2914712.png)